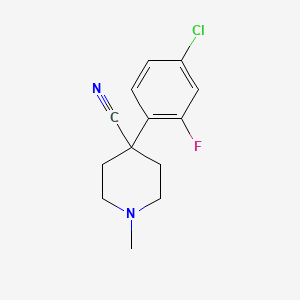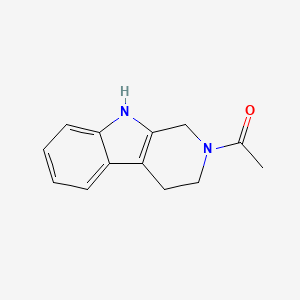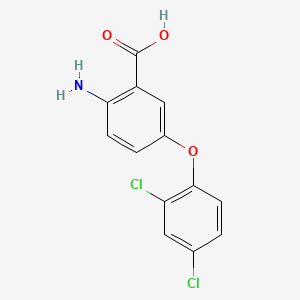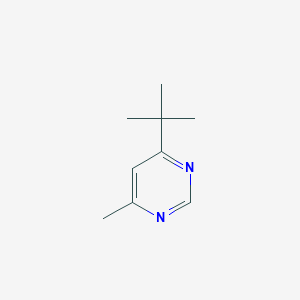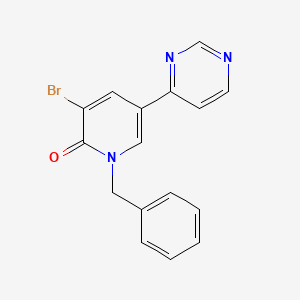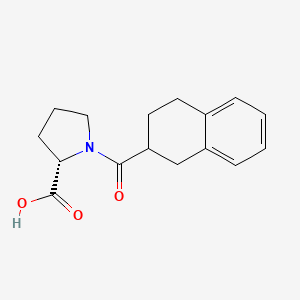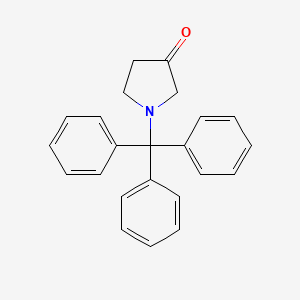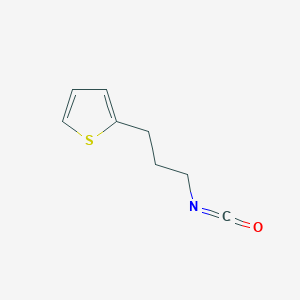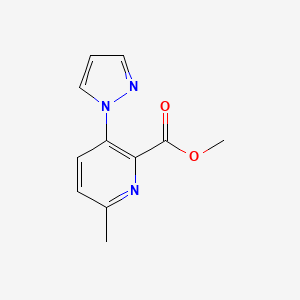
3-(4-methoxyoxan-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyoxan-4-yl)phenol is an organic compound that belongs to the class of tetrahydropyrans This compound features a tetrahydropyran ring substituted with a hydroxyphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyoxan-4-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxyphenyl-substituted alcohol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyoxan-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyoxan-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyoxan-4-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3-(4-hydroxyphenyl)propanoic acid: A compound with similar hydroxyphenyl substitution but different structural framework.
Uniqueness
3-(4-methoxyoxan-4-yl)phenol is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(4-methoxyoxan-4-yl)phenol |
InChI |
InChI=1S/C12H16O3/c1-14-12(5-7-15-8-6-12)10-3-2-4-11(13)9-10/h2-4,9,13H,5-8H2,1H3 |
InChI Key |
RDBQACPZPLQUHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


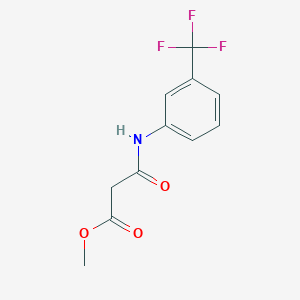
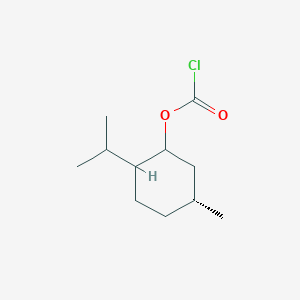
![1-(1-(benzo[d][1,3]dioxol-5-yl)cyclohexyl)-N-methylmethanamine](/img/structure/B8596374.png)
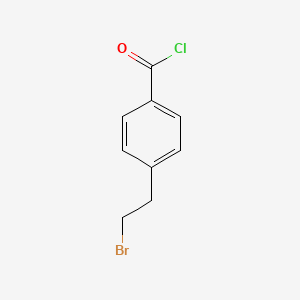
![Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-](/img/structure/B8596389.png)
